5-Hydroxythiabendazole

Description

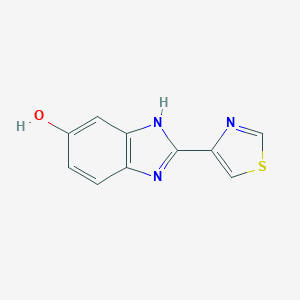

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNENJHUOPQAPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241627 | |

| Record name | 5-Hydroxythiabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-71-0 | |

| Record name | 5-Hydroxythiabendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxythiabendazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxythiabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxythiabendazole: Chemical Structure, Properties, and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxythiabendazole, the major metabolite of the fungicide and anthelmintic agent Thiabendazole (B1682256). This document details its chemical structure, physicochemical properties, metabolic pathways, and relevant experimental protocols for its analysis.

Chemical Structure and Identity

This compound is a benzimidazole (B57391) derivative characterized by the addition of a hydroxyl group to the benzene (B151609) ring of the parent compound, Thiabendazole.

-

IUPAC Name: 2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol[1]

-

SMILES: C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3[1]

-

InChI: InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source(s) |

| Molecular Weight | 217.25 g/mol | [1][4][5] |

| Melting Point | 152-156 °C (for sulfate (B86663) form) | [6] |

| Boiling Point (Predicted) | 525.6 ± 48.0 °C | [7] |

| Solubility | Practically insoluble in water. Soluble in methanol (B129727), very soluble in N,N-Dimethylformamide, and sparingly soluble in glacial acetic acid. | [6][8] |

| In organic solvents: | ||

| - DMF: 20 mg/mL | [2][3] | |

| - DMSO: 20 mg/mL | [2][3] | |

| - Ethanol: 0.5 mg/mL | [4] | |

| - DMSO:PBS (pH 7.2) (1:20): 0.05 mg/mL | [2][3][4] | |

| pKa (Predicted) | 8.76 ± 0.40 | [7] |

| XLogP3 | 2.1 | [1][5] |

Metabolic Pathways and Bioactivation

This compound is the primary metabolite of Thiabendazole in mammals, including humans.[9] Its formation and subsequent bioactivation are critical aspects of Thiabendazole's toxicology.

Formation of this compound

The hydroxylation of Thiabendazole to this compound is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, the CYP1A subfamily, with CYP1A2, plays a significant role in this metabolic conversion.[10]

Bioactivation and Toxicity

While this compound itself may have reduced anthelmintic activity compared to its parent compound, it can undergo further metabolic activation to a reactive intermediate.[2] This bioactivation is mediated by peroxidases, such as myeloperoxidase (MPO), and can also involve cytochrome P450 enzymes.[2][11] The process is believed to involve a two-electron oxidation to a quinone-imine species, which is a reactive electrophile that can covalently bind to cellular macromolecules, leading to toxicity.[11] This bioactivation can also proceed via a one-electron oxidation to a radical species.[11]

Experimental Protocols

The analysis of this compound in biological and environmental matrices typically involves chromatographic techniques coupled with mass spectrometry.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for the extraction and clean-up of this compound from complex matrices like plasma, urine, or tissue homogenates is Solid-Phase Extraction (SPE).

Protocol Outline:

-

Sample Pre-treatment: Acidify the sample to an appropriate pH to ensure the analyte is in a suitable form for retention on the SPE sorbent.

-

SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering substances.

-

Elution: Elute the analyte of interest using an appropriate organic solvent (e.g., methanol or ethyl acetate).[12]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Analytical Determination: HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for the sensitive and selective quantification of this compound.

Typical HPLC/LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is commonly used.[5]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.[13][14]

-

Detector:

-

Quantification: For LC-MS/MS, quantification is achieved using selected reaction monitoring (SRM) of specific precursor-to-product ion transitions. A common transition for this compound is m/z 218 -> 191.[16]

This guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. This compound | C10H7N3OS | CID 108227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Myeloperoxidase-mediated bioactivation of this compound: a possible mechanism of thiabendazole toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. madbarn.com [madbarn.com]

- 6. echemi.com [echemi.com]

- 7. THIABENDAZOLE-5-HYDROXY | 948-71-0 [chemicalbook.com]

- 8. 5-Hydroxy Thiabendazole CAS#: 962-28-7 [chemicalbook.com]

- 9. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Major involvement of rabbit liver cytochrome P4501A in thiabendazole 5-hydroxylation [agris.fao.org]

- 11. In vitro metabolic activation of thiabendazole via this compound: identification of a glutathione conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of thiabendazole and its major metabolite, this compound, in bovine tissues using gradient liquid chromatography with thermospray and atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nucleus.iaea.org [nucleus.iaea.org]

- 14. nucleus.iaea.org [nucleus.iaea.org]

- 15. chemijournal.com [chemijournal.com]

- 16. researchgate.net [researchgate.net]

Synthesis of 5-Hydroxythiabendazole: A Technical Guide for Researchers

For research, scientific, and drug development professionals, this in-depth technical guide outlines the synthesis of 5-Hydroxythiabendazole. This document provides a proposed synthetic pathway, detailed experimental protocols, and a summary of key quantitative data. Additionally, it includes visualizations of the synthetic and metabolic pathways to facilitate a comprehensive understanding.

This compound (5-OH-TBZ) is the major metabolite of Thiabendazole (TBZ), a broad-spectrum benzimidazole (B57391) anthelmintic and fungicide.[1][2] In mammals, the metabolic conversion of Thiabendazole to this compound is primarily carried out by cytochrome P450 enzymes in the liver.[3] The resulting metabolite is then often conjugated and excreted.[1] Due to its role in the biological activity and potential toxicity of Thiabendazole, the availability of pure this compound is crucial for research in pharmacology, toxicology, and drug metabolism.

While this compound is commercially available, detailed protocols for its chemical synthesis are not readily found in peer-reviewed literature. This guide, therefore, presents a plausible synthetic route based on established methods for the synthesis of benzimidazole derivatives.

Proposed Synthesis of this compound

The proposed synthesis is a two-step process commencing with the preparation of a key intermediate, 4-amino-3-nitrophenol (B127093), followed by a reductive cyclization with 4-thiazolecarboxaldehyde.

Step 1: Synthesis of 4-Amino-3-nitrophenol

The initial step involves the nitration of p-aminophenol. To control the regioselectivity of the nitration and to protect the amino group, it is first acetylated. The resulting acetamidophenol is then nitrated, followed by hydrolysis to yield 4-amino-3-nitrophenol. A patented method for this synthesis involves the acetylation of p-aminophenol with acetic anhydride (B1165640), followed by nitration with nitric acid, and subsequent hydrolysis of the intermediate with sodium hydroxide (B78521).[4]

Step 2: Reductive Cyclization to form this compound

The second step involves the reaction of 4-amino-3-nitrophenol with 4-thiazolecarboxaldehyde. This reaction proceeds through a reductive cyclization. The nitro group of 4-amino-3-nitrophenol is reduced to an amino group in situ, which then condenses with the aldehyde to form the benzimidazole ring. This method is a common and effective way to form substituted benzimidazoles.

Experimental Protocols

Materials and Equipment:

-

p-Aminophenol

-

Acetic anhydride

-

Nitric acid

-

Sodium hydroxide

-

4-Thiazolecarboxaldehyde

-

Sodium dithionite (B78146) (or other suitable reducing agent)

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Melting point apparatus

-

Spectroscopic instrumentation (NMR, IR, MS)

Protocol for Step 1: Synthesis of 4-Amino-3-nitrophenol (Based on a patented method[4])

-

Acetylation: In a round-bottom flask, dissolve p-aminophenol in glacial acetic acid. Add acetic anhydride dropwise while stirring. Heat the mixture to reflux for 2 hours.

-

Nitration: Cool the reaction mixture in an ice bath. Slowly add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C. After the addition is complete, continue stirring for 1 hour at room temperature.

-

Hydrolysis: Pour the reaction mixture onto crushed ice. The precipitated product, 4-acetamido-3-nitrophenol, is collected by filtration. The collected solid is then heated in an aqueous solution of sodium hydroxide to hydrolyze the acetyl group.

-

Purification: After hydrolysis, the solution is neutralized with a suitable acid to precipitate the 4-amino-3-nitrophenol. The product is collected by filtration, washed with cold water, and dried.

Protocol for Step 2: Synthesis of this compound (Proposed)

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-nitrophenol and 4-thiazolecarboxaldehyde in a suitable solvent such as methanol or ethanol.

-

Reductive Cyclization: Add a reducing agent, such as sodium dithionite, portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to precipitate the crude product.

-

Purification: The crude this compound is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 948-71-0 | [1][5] |

| Molecular Formula | C₁₀H₇N₃OS | [1][5] |

| Molecular Weight | 217.25 g/mol | [1] |

| Melting Point | >300 °C (decomposes) | [5] |

| Solubility | Soluble in DMF and DMSO | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| Mass Spectrometry (GC-MS) | m/z 217 (M+), 190, 52 | [1] |

| Mass Spectrometry (MS-MS) | Precursor [M+H]+ at m/z 218.0383, major fragments at m/z 191, 218, 190 | [1] |

| ¹H NMR | Data not readily available in literature. | |

| ¹³C NMR | Data not readily available in literature. | |

| FTIR | Data not readily available in literature. |

Visualizations

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Diagram 2: Metabolic Pathway of Thiabendazole to this compound

Caption: Metabolic conversion of Thiabendazole in mammals.

References

- 1. This compound | C10H7N3OS | CID 108227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 5. caymanchem.com [caymanchem.com]

5-Hydroxythiabendazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 5-Hydroxythiabendazole, the major metabolite of the widely used anthelmintic and fungicide, thiabendazole (B1682256). This document covers its chemical identity, physicochemical properties, and detailed experimental protocols for its analysis. Furthermore, it elucidates the metabolic pathway leading to its formation and subsequent bioactivation.

Core Nomenclature and Chemical Identifiers

This compound, a key biomarker for thiabendazole exposure, is identified by the CAS Number 948-71-0 [1][2][3][4]. A comprehensive list of its nomenclature and chemical identifiers is provided in the table below.

| Identifier Type | Identifier |

| CAS Number | 948-71-0[1][2][3][4] |

| IUPAC Name | 2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol[4][5] |

| Synonyms | 5-OH TBZ, 2-(4-Thiazolyl)-1H-benzimidazol-6-ol, 5-Hydroxy-thiabendazole, 2-(4-Thiazolyl)-5-benzimidazolol[1][3][4][6] |

| Molecular Formula | C₁₀H₇N₃OS[1][2][3] |

| InChI | InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)[1][4][6] |

| InChIKey | VNENJHUOPQAPAT-UHFFFAOYSA-N[1][3][4][6] |

| SMILES | Oc1ccc2[nH]c(nc2c1)-c3cscn3[6] |

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of this compound is presented below, offering a quick reference for laboratory applications.

| Property | Value |

| Molecular Weight | 217.25 g/mol [2][4][6] |

| Appearance | Crystalline solid[3][7] |

| Purity | ≥98%[7] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 0.5 mg/ml, DMSO:PBS (pH 7.2) (1:20): 0.05 mg/ml[1][3][7] |

| UV/Vis. (λmax) | 250, 318 nm[1][7] |

| Storage Temperature | -20°C[1][7] |

| Stability | ≥ 4 years[1][7] |

Metabolic Pathway and Bioactivation

This compound is the primary metabolite of thiabendazole in various species, including humans and animals[8][9]. The metabolic transformation primarily involves the hydroxylation of the benzimidazole (B57391) ring[8]. This process is followed by conjugation to form glucuronide and sulfate (B86663) derivatives[8]. The metabolic conversion of thiabendazole is a critical aspect of its pharmacokinetics and toxicological profile.

Experimental Protocols

Detailed methodologies for the analysis and study of this compound are crucial for accurate and reproducible research. Below are protocols for its determination in biological matrices and for studying its in vitro metabolism.

Determination of this compound in Bovine Tissues by LC-MS

This method allows for the simultaneous determination of thiabendazole and this compound in animal tissues[2].

-

Sample Preparation:

-

Homogenize tissue samples in a pH 7.0 buffer.

-

Extract the homogenate with ethyl acetate.

-

Perform a clean-up step using CN solid-phase extraction columns[2].

-

-

Chromatographic Conditions:

-

Utilize a liquid chromatography system with gradient elution for separation.

-

Employ a mass spectrometer for detection[2].

-

-

Mass Spectrometry Detection:

In Vitro Metabolic Bioactivation of this compound

This protocol investigates the bioactivation of this compound by cytochrome P450 and peroxidases[1].

-

Microsomal Incubation:

-

Incubate this compound with liver microsomes.

-

Supplement the incubation mixture with NADPH and reduced glutathione (B108866) (GSH) to trap reactive metabolites[1].

-

-

Peroxidase-Mediated Incubation:

-

Incubate this compound with a peroxidase enzyme (e.g., horseradish peroxidase).

-

Fortify the incubation with GSH[1].

-

-

Analysis:

The following workflow illustrates the experimental process for investigating the bioactivation of this compound.

References

- 1. In vitro metabolic activation of thiabendazole via this compound: identification of a glutathione conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of thiabendazole and its major metabolite, this compound, in bovine tissues using gradient liquid chromatography with thermospray and atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. madbarn.com [madbarn.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 美国GlpBio - 5-hydroxy Thiabendazole | Cas# 948-71-0 [glpbio.cn]

- 8. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C10H7N3OS | CID 108227 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Hydroxythiabendazole: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxythiabendazole (5-OH-TBZ) is the principal metabolite of the broad-spectrum anthelmintic and fungicide, thiabendazole (B1682256) (TBZ). While the parent compound, TBZ, primarily exerts its therapeutic effects through the inhibition of microtubule polymerization, evidence suggests that 5-OH-TBZ does not share this mechanism and is largely inactive as an anthelmintic. The primary significance of 5-OH-TBZ lies in its role as a key intermediate in the bioactivation pathway leading to the toxicological effects associated with TBZ, including hepatotoxicity, nephrotoxicity, and teratogenicity. This technical guide provides a comprehensive overview of the mechanism of action of 5-OH-TBZ, focusing on its metabolic activation to a reactive quinone imine intermediate by cytochrome P450 and peroxidase enzymes. Detailed experimental protocols for studying these processes, quantitative toxicological data, and diagrams of the key signaling pathways are presented to facilitate further research and understanding of this compound.

Introduction

Thiabendazole (TBZ) has been widely used in both veterinary and human medicine for the treatment of various parasitic infections, as well as in agriculture as a post-harvest fungicide. Following administration, TBZ is rapidly metabolized in the liver to its major metabolite, this compound (5-OH-TBZ)[1][2][3]. While this hydroxylation was initially considered a detoxification step, subsequent research has revealed a more complex role for 5-OH-TBZ in the overall toxicological profile of TBZ. This document will delve into the current understanding of the mechanism of action of 5-OH-TBZ, with a particular focus on its bioactivation and subsequent cellular consequences.

Primary Mechanism of Action: A Departure from the Parent Compound

The established mechanism of action for the anthelmintic activity of thiabendazole and other benzimidazoles is the inhibition of microtubule polymerization through binding to β-tubulin[4][5]. This disruption of the cytoskeleton is selectively toxic to parasites. However, studies have indicated that 5-OH-TBZ does not possess the same anthelmintic properties. In fact, it has been shown to have no effect on the growth of third-stage Ancylostoma caninum larvae, suggesting a lack of significant interaction with parasitic tubulin[5][6]. While direct binding studies of 5-OH-TBZ to β-tubulin are not extensively available in the reviewed literature, the absence of anthelmintic activity strongly suggests that its primary mechanism of action is not the inhibition of microtubule polymerization.

Bioactivation of this compound to a Reactive Intermediate

The central mechanism of action of 5-OH-TBZ revolves around its metabolic conversion to a highly reactive electrophilic intermediate, a quinone imine. This bioactivation is catalyzed by two major enzyme systems: cytochrome P450 (CYP) and peroxidases.

Role of Cytochrome P450

In vitro studies using liver microsomes have demonstrated that 5-OH-TBZ can undergo a P450-catalyzed two-electron oxidation to form a quinone imine[1][7]. This reactive intermediate can then covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction and toxicity. The primary isozyme responsible for the initial hydroxylation of TBZ to 5-OH-TBZ in humans is CYP1A2.

The bioactivation process can be summarized as follows:

Role of Peroxidases

Peroxidases, such as myeloperoxidase (MPO), which is abundant in neutrophils, also play a crucial role in the bioactivation of 5-OH-TBZ. These enzymes can catalyze a one-electron oxidation of 5-OH-TBZ to a radical species. This radical can then undergo disproportionation or a further one-electron oxidation to form the same reactive quinone imine intermediate produced by P450 enzymes[1][7]. The involvement of MPO suggests that 5-OH-TBZ-mediated toxicity may be exacerbated in tissues with significant inflammatory cell infiltration.

The peroxidase-mediated pathway is illustrated below:

Cellular Consequences of Bioactivation: Necrotic Cell Death

The formation of the reactive quinone imine from 5-OH-TBZ is directly linked to cellular toxicity. Studies have shown that the MPO-generated reactive intermediate of 5-OH-TBZ induces cell death primarily through necrosis, as evidenced by increased lactate (B86563) dehydrogenase (LDH) leakage and a lack of significant caspase 3/7 activation[7]. The precise signaling pathway leading to necrosis from this specific reactive metabolite has not been fully elucidated. However, it is known that quinone imines can induce oxidative stress and disrupt cellular homeostasis, which are triggers for necrotic cell death pathways.

A generalized pathway for necrosis is depicted below. The exact upstream activators in the case of the 5-OH-TBZ quinone imine are yet to be identified.

Quantitative Data

The following tables summarize the available quantitative data regarding the toxicity and pharmacokinetics of 5-OH-TBZ and its parent compound.

Table 1: In Vitro Toxicity Data

| Compound/Metabolite | Cell Types | Endpoint | Value | Reference |

| MPO-generated reactive intermediate of 5-OH-TBZ | Primary rat proximal tubule epithelial cells, NRK-52E rat proximal tubule cells, H9C2 rat myocardial cells | LC50 (24h exposure) | 23.3 ± 0.2 µM | [7] |

| 5-OH-TBZ alone | Same as above | LC50 (24h exposure) | > 200 µM | [7] |

Table 2: Human Pharmacokinetic Parameters of 5-OH-TBZ after Oral and Dermal Exposure to TBZ

| Parameter | Oral Exposure | Dermal Exposure | Reference |

| Elimination Half-life (t½) - Rapid Phase | 2 h | N/A | [8] |

| Elimination Half-life (t½) - Slower Phase | 9-12 h | 9-18 h | [8] |

| Recovery in Urine (% of TBZ dose) | 21-24% | 1% | [8] |

Experimental Protocols

In Vitro Bioactivation of this compound in Liver Microsomes

This protocol is a generalized procedure for assessing the P450-mediated bioactivation of 5-OH-TBZ by trapping the reactive intermediate with glutathione (GSH).

Methodology:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from human or rat), 5-OH-TBZ (substrate), and reduced glutathione (GSH) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of NADPH.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold organic solvent, such as acetonitrile, to precipitate the proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new tube and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of the GSH adduct of 5-OH-TBZ.

Myeloperoxidase-Mediated Bioactivation and Toxicity Assay

This protocol outlines a general method to assess the bioactivation of 5-OH-TBZ by myeloperoxidase (MPO) and its resulting cytotoxicity.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., renal or hepatic cell lines) in a 96-well plate and allow them to adhere overnight.

-

Preparation of Reaction Mixture: Prepare a reaction mixture containing 5-OH-TBZ, MPO, and hydrogen peroxide (H₂O₂) in a suitable cell culture medium or buffer.

-

Treatment: Remove the culture medium from the cells and add the reaction mixture. Include control wells with cells treated with 5-OH-TBZ alone, MPO alone, and H₂O₂ alone. To confirm the role of MPO, a set of wells can be co-incubated with an MPO inhibitor like rutin.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a desired time period (e.g., 24 hours).

-

Assessment of Cytotoxicity:

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage and necrosis.

-

Cell Viability Assay: Use a cell viability reagent (e.g., resazurin-based) to determine the percentage of viable cells.

-

Caspase Activity Assay: Measure the activity of caspases 3 and 7 to assess the involvement of apoptosis.

-

Conclusion

The mechanism of action of this compound is distinct from its parent compound, thiabendazole. It is not primarily an inhibitor of microtubule polymerization but rather a pro-toxicant that undergoes metabolic activation. Both cytochrome P450 and peroxidase enzymes can convert 5-OH-TBZ into a reactive quinone imine. This electrophilic intermediate can form adducts with cellular macromolecules and induce necrotic cell death, which is believed to be a key mechanism underlying the organ toxicity associated with thiabendazole. Further research is warranted to fully delineate the specific cellular signaling pathways initiated by this reactive metabolite and to develop strategies to mitigate its toxic effects. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

- 1. In vitro metabolic activation of thiabendazole via this compound: identification of a glutathione conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New metabolites of thiabendazole and the metabolism of thiabendazole by mouse embryo in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Myeloperoxidase-mediated bioactivation of this compound: a possible mechanism of thiabendazole toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Toxicological Profile of 5-Hydroxythiabendazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxythiabendazole is the major and primary metabolite of thiabendazole (B1682256), a broad-spectrum benzimidazole (B57391) anthelmintic and fungicide.[1][2][3] While the toxicity of the parent compound, thiabendazole, has been extensively studied, understanding the toxicological profile of its main metabolite is crucial for a comprehensive safety assessment. This technical guide provides a detailed overview of the known toxicological properties of this compound, including its metabolism, bioactivation, and in vitro toxicity. Due to the limited availability of specific in vivo toxicity data for this compound, this guide also summarizes the relevant toxicological data of the parent compound, thiabendazole, to provide a broader context for risk assessment.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, thiabendazole is rapidly absorbed and metabolized in humans and various animal species. The primary metabolic pathway involves the hydroxylation of the benzimidazole ring to form this compound.[4] This metabolite is then conjugated with glucuronic acid or sulfate (B86663) before being excreted, primarily in the urine.[2][5] In humans, the excretion of this compound after oral exposure to thiabendazole follows a two-compartment model with a rapid elimination half-life of 2 hours and a slower phase of 9-12 hours.[6][7]

Acute Toxicity

In Vitro Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects in vitro. In a cell viability assay using primary rat proximal tubule epithelial cells, NRK-52E rat proximal tubule cells, and H9C2 rat myocardial cells, this compound alone showed a lethal concentration (LC50) of greater than 200 μM after a 24-hour exposure.[1]

Bioactivation and Increased Cytotoxicity

A significant aspect of this compound's toxicity is its potential for bioactivation into a more reactive intermediate. This bioactivation can be catalyzed by myeloperoxidase (MPO), an enzyme present in neutrophils.[1] When this compound is incubated with MPO, its cytotoxicity increases significantly. The LC50 of the MPO-generated reactive intermediate was found to be 23.3 ± 0.2 μM, which is approximately a 10-fold increase in toxicity compared to this compound alone.[1] This bioactivation is rapid, with complete turnover of this compound within 15 minutes in the presence of MPO.[1] The resulting cell death is primarily associated with necrosis rather than apoptosis.[1]

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Test System | Exposure Duration | LC50 | Reference |

| This compound | Primary rat proximal tubule epithelial cells, NRK-52E cells, H9C2 cells | 24 hours | > 200 μM | [1] |

| This compound + Myeloperoxidase | Primary rat proximal tubule epithelial cells, NRK-52E cells, H9C2 cells | 24 hours | 23.3 ± 0.2 μM | [1] |

Subchronic and Chronic Toxicity and Carcinogenicity

There is a lack of specific subchronic, chronic toxicity, and carcinogenicity studies for this compound. The toxicological profile in these areas is therefore inferred from studies on the parent compound, thiabendazole.

Long-term studies in mice with thiabendazole showed a No-Observed-Adverse-Effect Level (NOAEL) for long-term toxicity of 33.2 mg/kg bw per day, based on body weight suppression and an increased incidence of nephrosis at higher doses.[9] No evidence of carcinogenicity was observed in this mouse study.[9] In rats, the principal effects of chronic exposure to thiabendazole were thyroid toxicity, hepato/biliary toxicity, anemia, and atrial thrombosis.[5]

Genotoxicity

Specific genotoxicity studies for this compound are not available. Studies on thiabendazole have shown mixed results. While it was not mutagenic in bacterial assays, some in vitro studies have indicated that thiabendazole can induce micronuclei in human lymphocytes, suggesting a potential for aneugenicity (the induction of abnormal chromosome numbers).[10] In vivo studies with thiabendazole have also suggested a DNA-damaging potential.[11]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is not available. For the parent compound, thiabendazole, the developmental NOAEL in rats is 10 mg/kg/day, with decreased fetal body weights observed at higher doses in the presence of maternal toxicity.[12] In a two-generation reproduction study in rats, the parental and offspring NOAEL was 10 mg/kg/day, with decreased body weight gain seen at higher doses.[12]

Table 2: Summary of Toxicological Data for Thiabendazole (Parent Compound)

| Endpoint | Species | Route | NOAEL | LOAEL | Effects | Reference |

| Chronic Toxicity | Mouse | Dietary | 33.2 mg/kg/day | 146 mg/kg/day | Body weight suppression, nephrosis | [9] |

| Developmental Toxicity | Rat | Gavage | 10 mg/kg/day | 40 mg/kg/day | Decreased fetal body weight with maternal toxicity | [12] |

| Reproductive Toxicity (2-generation) | Rat | Dietary | 10 mg/kg/day | 30 mg/kg/day | Decreased parental and offspring body weight gain | [12] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Thiabendazole

The primary metabolic conversion of thiabendazole to this compound is a critical step in its biotransformation. This is followed by further metabolism and bioactivation.

References

- 1. Myeloperoxidase-mediated bioactivation of this compound: a possible mechanism of thiabendazole toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 200. Thiabendazole (AGP:1970/M/12/1) [inchem.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdpr.ca.gov [cdpr.ca.gov]

- 6. Determination of this compound in human urine as a biomarker of exposure to thiabendazole using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C10H7N3OS | CID 108227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apps.who.int [apps.who.int]

- 10. ema.europa.eu [ema.europa.eu]

- 11. In vivo genotoxicity of ortho-phenylphenol, biphenyl, and thiabendazole detected in multiple mouse organs by the alkaline single cell gel electrophoresis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oehha.ca.gov [oehha.ca.gov]

environmental fate and degradation of 5-Hydroxythiabendazole

An In-depth Technical Guide on the Environmental Fate and Degradation of 5-Hydroxythiabendazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (5-OH-TBZ) is the primary metabolite of Thiabendazole (B1682256) (TBZ), a widely used benzimidazole (B57391) fungicide and anthelmintic.[1][2][3][4] As TBZ is applied in agricultural and veterinary settings, understanding the environmental fate and degradation of its main transformation product, 5-OH-TBZ, is critical for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the known environmental behavior of this compound, including its formation, degradation pathways, and mobility. It also details common experimental protocols used for its study and analysis.

Physicochemical Properties

The environmental transport and degradation of a chemical are fundamentally governed by its physical and chemical properties. This compound is a solid substance with a molecular weight of 217.25 g/mol .[5][6] Its properties, along with those of the parent compound Thiabendazole, are crucial for predicting its behavior in various environmental compartments.

Table 1: Physicochemical Properties of this compound and Thiabendazole

| Property | This compound | Thiabendazole | Reference |

| Molecular Formula | C₁₀H₇N₃OS | C₁₀H₇N₃S | [5][7] |

| Molecular Weight | 217.25 g/mol | 201.25 g/mol | [5][7] |

| Water Solubility | Data not available | 30 mg/L (at 20°C, pH 7) | [8] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.1 (XLogP3) | 2.5 (XLogP3) | [5][7] |

| Vapor Pressure | Data not available | 4.0 x 10⁻⁹ mm Hg | [7] |

| Henry's Law Constant | Data not available | 2.1 x 10⁻¹¹ atm-cu m/mole | [7] |

Environmental Fate and Degradation

This compound is recognized as an environmental transformation product of Thiabendazole.[5][6] Its fate is intrinsically linked to the degradation of the parent compound. The primary routes of dissipation for such compounds in the environment include abiotic processes like hydrolysis and photolysis, and biotic processes, primarily microbial degradation.[9]

Formation from Thiabendazole

The primary metabolic pathway for Thiabendazole in mammals, including rats and humans, is hydroxylation to form this compound.[7][10][11] This metabolite is then often conjugated with glucuronic acid or sulfate (B86663) before excretion.[1][2][3][4][12][13] This metabolic transformation is a key source of 5-OH-TBZ entering the environment, particularly through the application of manure or biosolids from treated animals.

Abiotic Degradation

Abiotic degradation involves chemical processes that do not require the action of living organisms.

-

Photodegradation (Photolysis): Photodegradation can be a significant pathway for the breakdown of pesticides in shallow water bodies and on soil surfaces.[9] Benzimidazole compounds, in general, are known to be sensitive to light.[15] Advanced Oxidation Processes (AOPs) using simulated solar light have been shown to effectively degrade the parent compound Thiabendazole.[14][16] It is plausible that 5-OH-TBZ undergoes similar photolytic degradation, likely involving reactive oxygen species. Experimental protocols for aqueous photolysis generally follow guidelines such as OECD 316.[14]

Biotic Degradation

Biodegradation by soil and water microorganisms is a crucial process for the dissipation of organic contaminants.[4][9][17]

-

Aerobic Soil Metabolism: While specific studies on the microbial degradation of 5-OH-TBZ are limited, research on the parent compound provides insights. Bacterial consortia have been identified that can effectively degrade and mineralize Thiabendazole, particularly the benzimidazole ring structure.[18] It is highly probable that similar microbial communities can also transform 5-OH-TBZ. Standard protocols for assessing aerobic transformation in soil follow guidelines like OECD 307.[14]

-

Anaerobic Degradation: In environments devoid of oxygen, such as saturated soils or sediments, anaerobic degradation becomes the dominant microbial process. The potential for anaerobic degradation of 5-OH-TBZ is not well-documented but is a key aspect of a complete environmental fate assessment.

Mobility in Soil

The mobility of a compound in soil, which determines its potential to leach into groundwater, is largely dependent on its sorption to soil particles.[19]

-

Sorption and Leaching: The sorption coefficient (K_oc_) describes the tendency of a chemical to bind to soil organic carbon. The parent compound, Thiabendazole, has reported K_oc_ values ranging from 2,500 to 4,680, indicating it is expected to have slight mobility in soil.[7] The XLogP3 value for 5-OH-TBZ (2.1) is slightly lower than that of TBZ (2.5), which may suggest a slightly lower tendency to sorb to organic matter and potentially higher mobility.[5][7] However, without experimental K_oc_ data for 5-OH-TBZ, its precise mobility remains unconfirmed. Adsorption-desorption studies are typically performed using batch equilibrium methods.[20]

Quantitative Environmental Fate Data

Quantitative data on the degradation and mobility of this compound is sparse in publicly available literature. The table below summarizes relevant data, primarily for the parent compound Thiabendazole, which serves as an indicator for the potential behavior of its metabolite.

Table 2: Summary of Environmental Fate Parameters

| Parameter | Value | Compound | Conditions | Reference |

| Soil Adsorption Coefficient (K_oc_) | 2,500 - 4,680 | Thiabendazole | - | [7] |

| GUS Leaching Potential Index | 1.94 (Transition state) | Thiabendazole | Calculated | [8] |

| Photochemical Oxidative DT₅₀ (air) | 3.5 hours | Thiabendazole | Calculated (Atkinson method) | [8] |

| Bio-concentration Factor (BCF) | 96.5 L/kg | Thiabendazole | - | [8] |

GUS (Groundwater Ubiquity Score) is an empirical index used to rank pesticides for their potential to move toward groundwater.[19]

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are essential for generating reliable and comparable environmental fate data.[1][2][5][7][10][14][16][21][22]

Aerobic Soil Degradation Study (Following OECD Guideline 307)

This study aims to determine the rate and pathway of degradation of 5-OH-TBZ in aerobic soil.

-

Test System: Freshly collected agricultural soil is characterized (pH, organic carbon content, texture, etc.), sieved, and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C-labeled) 5-OH-TBZ is applied to the soil samples at a concentration relevant to environmental exposure.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in flow-through systems that allow for the trapping of CO₂ and other volatile organic compounds.

-

Sampling and Analysis: At predetermined intervals, replicate soil samples are extracted using appropriate solvents (e.g., acetonitrile (B52724), methanol).

-

Quantification: The extracts are analyzed to quantify the remaining 5-OH-TBZ and identify major degradation products. Techniques like Liquid Scintillation Counting (LSC) for total radioactivity and High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Mass Spectrometry (LC-MS) are used.

-

Data Analysis: The disappearance of 5-OH-TBZ over time is plotted, and degradation kinetics (e.g., first-order) are determined to calculate the DT₅₀ (time to 50% dissipation) and DT₉₀ values.

Analytical Method for Water Samples (LC-MS/MS)

This protocol describes a typical method for the quantification of 5-OH-TBZ in environmental water samples.[3][4][23]

-

Sample Preparation (Solid Phase Extraction - SPE):

-

A 50 mL water sample is acidified (e.g., to pH 2-2.5).[23]

-

The sample is passed through an SPE cartridge (e.g., Oasis HLB).[23]

-

The cartridge is washed with purified water to remove interferences.

-

5-OH-TBZ is eluted from the cartridge with a small volume of an organic solvent like methanol.

-

The eluate is evaporated to dryness and reconstituted in the initial mobile phase for analysis.[23]

-

-

LC-MS/MS Analysis:

-

Chromatography: An aliquot of the prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is used to separate 5-OH-TBZ from other matrix components.

-

Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer (MS/MS) source (e.g., Electrospray Ionization - ESI). The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for 5-OH-TBZ (e.g., [M+H]⁺ at m/z 218.0) is selected and fragmented to produce a characteristic product ion (e.g., m/z 191.2).[3] This provides high selectivity and sensitivity.

-

-

Quantification: The concentration of 5-OH-TBZ in the sample is determined by comparing its peak area to a calibration curve generated from certified reference standards.[24]

Visualizations: Pathways and Workflows

Metabolic Formation and Conjugation of this compound

Caption: Metabolic pathway of Thiabendazole to this compound and its conjugates.

Experimental Workflow for Water Analysis

Caption: General workflow for the analysis of 5-OH-TBZ in water samples via SPE and LC-MS/MS.

Environmental Degradation Processes

Caption: Interplay of key abiotic and biotic processes in the degradation of 5-OH-TBZ.

Conclusion

This compound is a key metabolite of the fungicide Thiabendazole, and its presence in the environment is a direct consequence of the use of the parent compound. While comprehensive data on the environmental fate of 5-OH-TBZ itself is limited, information on Thiabendazole and the principles of pesticide science allow for a reasoned assessment. The compound is likely to be moderately persistent, with photolysis and microbial degradation being the primary routes of dissipation. Its mobility in soil is predicted to be relatively low, but this requires experimental verification. This guide highlights the necessity for further research specifically focused on the degradation rates, pathways, and mobility of this compound to refine environmental risk assessments and ensure the continued safe use of its parent compound. The standardized experimental and analytical protocols outlined herein provide a robust framework for generating such critical data.

References

- 1. eurolab.net [eurolab.net]

- 2. EPA guidelines on environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of this compound in human urine as a biomarker of exposure to thiabendazole using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. This compound | C10H7N3OS | CID 108227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Thiabendazole (Ref: MK 360) [sitem.herts.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. cdpr.ca.gov [cdpr.ca.gov]

- 14. oecd.org [oecd.org]

- 15. Persistence of pesticides-based contaminants in the environment and their effective degradation using laccase-assisted biocatalytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of the biodegradation, bioremediation and detoxification capacity of a bacterial consortium able to degrade the fungicide thiabendazole [ir.lib.uth.gr]

- 19. OSU Extension Pesticide Properties Database [npic.orst.edu]

- 20. researchgate.net [researchgate.net]

- 21. epa.gov [epa.gov]

- 22. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 23. epa.gov [epa.gov]

- 24. This compound - Traceable Reference Standard for Residue Analysis (CAS 948-71-0) [witega.de]

5-Hydroxythiabendazole: A Comprehensive Technical Guide to its Role as a Biomarker of Thiabendazole Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiabendazole (B1682256) (TBZ) is a broad-spectrum benzimidazole (B57391) anthelmintic and fungicide with applications in human and veterinary medicine, as well as in agriculture for the post-harvest treatment of fruits and vegetables. Given its widespread use, monitoring human and animal exposure to TBZ is crucial for assessing potential health risks, including nephrotoxicity, hepatotoxicity, and teratogenicity. The primary metabolite of TBZ, 5-hydroxythiabendazole (5-OH-TBZ), has emerged as a reliable biomarker of exposure. This technical guide provides an in-depth overview of 5-OH-TBZ, including its metabolic pathway, pharmacokinetic profile, and detailed methodologies for its detection and quantification in biological matrices.

Metabolic Pathway of Thiabendazole to this compound

The biotransformation of thiabendazole to its major metabolite, this compound, is a critical step in its detoxification and elimination from the body. This process is primarily mediated by the cytochrome P450 enzyme system in the liver.

The metabolic conversion of thiabendazole to this compound is predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) isoform. This hydroxylation reaction introduces a hydroxyl group at the 5-position of the benzimidazole ring, increasing the polarity of the molecule. Following its formation, 5-OH-TBZ can be further metabolized through conjugation with glucuronic acid or sulfate, forming this compound-glucuronide and this compound-sulfate, respectively. These conjugates are highly water-soluble and are readily excreted from the body, primarily in the urine.

In addition to the major 5-hydroxylation pathway, minor metabolic routes for thiabendazole have been identified, leading to the formation of 4-hydroxythiabendazole and 2-acetylbenzimidazole (B97921) in some species[1].

Quantitative Data on this compound as a Biomarker

The quantification of 5-OH-TBZ in biological fluids, particularly urine, provides a reliable measure of recent exposure to thiabendazole. The following tables summarize key pharmacokinetic parameters of 5-OH-TBZ across different species and exposure routes.

Table 1: Pharmacokinetics of this compound in Humans Following Oral and Dermal Exposure

| Parameter | Oral Exposure | Dermal Exposure | Reference |

| Dose | 50% of ADI (0.1 mg/kg b.w.) | 25% of ADI (0.1 mg/kg b.w.) | [2] |

| Elimination Half-life (t½) | Rapid phase: 2 h; Slower phase: 9-12 h | 9-18 h | [2] |

| Urinary Recovery (% of TBZ dose) | 21-24% | 1% | [2] |

Table 2: Pharmacokinetics of this compound in Animals

| Species | Matrix | Dose | Tmax | Cmax | Elimination Half-life (t½) | Reference |

| Cattle | Plasma | Recommended oral dose | 4 h | Not specified | Not specified | [3] |

| Horse | Plasma | 44 mg/kg (oral) | Not specified | 3.33 µg/mL | 1.16 h | [4] |

| Horse | Plasma | 440 mg/kg (oral) | Not specified | 8.90 µg/mL | 13.63 h | [4] |

| Laying Hen | Liver, Muscle, Heart, Fat, Eggs | 100 mg/day for 5 days (oral) | Not specified | Highest in liver, then heart, muscle, fat | Withdrawal period in eggs: ~7 days |

Table 3: Analytical Method Performance for this compound Quantification

| Matrix | Analytical Method | LOD | LOQ | Recovery | Reference |

| Human Urine | LC-MS/MS | 0.05 ng/mL | 0.13 ng/mL | Not specified | [2] |

| Bovine Muscle, Liver, Kidney | LC-MS | Not specified | Not specified | 70-85% | [5] |

Experimental Protocols

Accurate quantification of 5-OH-TBZ is essential for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose. Below are detailed protocols for the analysis of 5-OH-TBZ in human urine and a general protocol for animal tissues.

Protocol 1: Determination of this compound in Human Urine by LC-MS/MS

This protocol is adapted from the method described by Ekman et al. (2014)[2].

1. Sample Preparation

-

Enzyme Hydrolysis: To account for conjugated forms of 5-OH-TBZ, urine samples undergo enzymatic hydrolysis.

-

Pipette 500 µL of urine into a 2 mL polypropylene (B1209903) tube.

-

Add 50 µL of internal standard solution (e.g., deuterated 5-OH-TBZ).

-

Add 250 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).

-

Add 10 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

-

Vortex and incubate at 37°C for 16 hours (overnight).

-

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB 96-well SPE plate with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Load the hydrolyzed urine sample onto the SPE plate.

-

Wash the wells with 1 mL of 5% methanol in water.

-

Dry the plate under vacuum for 5 minutes.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 10% methanol in water with 0.1% formic acid).

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

5-OH-TBZ: Precursor ion (m/z) 218.0 -> Product ion (m/z) 191.2.

-

Internal Standard (e.g., d3-5-OH-TBZ): Precursor ion (m/z) 221.0 -> Product ion (m/z) 194.0.

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

References

- 1. New metabolites of thiabendazole and the metabolism of thiabendazole by mouse embryo in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fenbendazole and thiabendazole in cattle: partition of gastrointestinal absorption and pharmacokinetic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC determination and pharmacokinetics of thiabendazole and its major metabolite 5-OH thiabendazole in equine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of thiabendazole and its major metabolite, this compound, in bovine tissues using gradient liquid chromatography with thermospray and atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 5-Hydroxythiabendazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxythiabendazole (5-OH-TBZ) is the principal metabolite of thiabendazole (B1682256), a widely utilized benzimidazole-based fungicide and anthelmintic agent.[1] Understanding the physicochemical properties of this metabolite, particularly its solubility and stability, is paramount for researchers in drug development, toxicology, and analytical chemistry. These characteristics fundamentally influence its biological fate, analytical quantification, and potential toxicological profile. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and under different stress conditions, offering detailed experimental protocols and insights for laboratory professionals.

Core Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₀H₇N₃OS and a molecular weight of 217.25 g/mol .[2] Its chemical structure features a benzimidazole (B57391) ring substituted with a thiazole (B1198619) group and a hydroxyl group, which dictates its solubility and stability behavior. A predicted pKa value for this compound is approximately 8.76, suggesting it is a weakly acidic compound.[3]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its handling, formulation, and in vitro testing. Available data indicates varied solubility across different solvent systems.

Organic Solvents

This compound exhibits good solubility in several polar organic solvents. A stock solution can be prepared by dissolving the compound in these solvents, which should ideally be purged with an inert gas.[4]

| Solvent | Solubility (approx.) |

| Dimethylformamide (DMF) | 20 mg/mL[4] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL[4] |

| Ethanol | 0.5 mg/mL[4] |

Aqueous Solubility

The compound is described as sparingly soluble to practically insoluble in aqueous solutions.[4][5] For aqueous buffer solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the chosen aqueous buffer.[4] Using this method, a solubility of approximately 0.05 mg/mL has been reported in a 1:20 solution of DMSO:PBS (pH 7.2).[4] It is advised not to store the aqueous solution for more than one day.[4] The solubility of benzimidazole compounds, in general, is pH-dependent, with increased solubility in acidic conditions.[1]

Stability of this compound

The stability of this compound is a crucial factor for ensuring the integrity of analytical standards and for understanding its persistence and degradation in various matrices.

Solid-State Stability

As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[4] Benzimidazole fungicides are generally stable in their solid form.[6]

Solution Stability

The stability of this compound in solution is influenced by the solvent, pH, temperature, and exposure to light. Standard solutions in methanol (B129727) have been shown to be stable when stored at -20°C.[7] However, benzimidazole derivatives are known to be photosensitive in solution.[6]

Forced Degradation Studies

General Conditions for Forced Degradation Studies:

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 1 M HCl at 60°C for up to 7 days.[8] |

| Base Hydrolysis | 1 M NaOH at 60°C for up to 7 days.[8] |

| Oxidation | 3-30% H₂O₂ at room temperature for up to 7 days.[8] |

| Thermal Degradation | Solid drug substance at 40-80°C.[8] |

| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control should be included.[8] |

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and reproducible data on the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution at equilibrium.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., purified water, phosphate (B84403) buffer pH 7.4, acetate (B1210297) buffer pH 4.5)

-

Vials with screw caps

-

Shaking incubator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing the chosen solvents. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).

-

After equilibration, stop the agitation and allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and separate the solid material by centrifugation or filtration.

-

Dilute the clear supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method.

-

Perform the experiment in triplicate for each solvent.

Caption: Workflow for Equilibrium Solubility Determination.

Forced Degradation Study Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and other solvents as needed

-

pH meter

-

Heating apparatus (e.g., water bath, oven)

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 1 M HCl and heat at 60°C.

-

Base Hydrolysis: Dilute the stock solution with 1 M NaOH and heat at 60°C.

-

Oxidation: Treat the stock solution with 30% H₂O₂ at room temperature.

-

Thermal Stress: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions.

-

-

Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

Caption: Forced Degradation Study Workflow.

Degradation Pathways

The metabolism of thiabendazole in vivo primarily involves hydroxylation to form this compound, which is then conjugated to form glucuronide and sulfate (B86663) derivatives.[1] Further degradation of the benzimidazole ring structure can occur. For instance, the thiazole ring of thiabendazole can undergo cleavage.[9] While specific degradation pathways for this compound under forced conditions have not been extensively reported, potential degradation could involve further oxidation of the hydroxyl group, cleavage of the thiazole or benzimidazole rings, or polymerization.

Caption: Metabolic and Potential Degradation Pathways.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While quantitative data in organic solvents is available, further research is needed to establish a comprehensive aqueous solubility profile across a range of pH values. Similarly, specific forced degradation studies would provide valuable insights into its intrinsic stability and degradation products. The experimental protocols outlined herein provide a robust framework for researchers to conduct these necessary investigations, ultimately contributing to a more complete understanding of this important metabolite.

References

- 1. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H7N3OS | CID 108227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. THIABENDAZOLE-5-HYDROXY | 948-71-0 [amp.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. echemi.com [echemi.com]

- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 5-Hydroxythiabendazole in Human Urine using LC/MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of 5-Hydroxythiabendazole (5-OH-TBZ), the primary metabolite of the fungicide and anthelmintic agent Thiabendazole (B1682256) (TBZ), in human urine.[1][2] Given that TBZ is widely used in agriculture and veterinary medicine, monitoring its metabolite 5-OH-TBZ in urine serves as a reliable biomarker for assessing human exposure.[1][2] The method employs enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved using a reversed-phase liquid chromatography (LC) system, and detection is performed with a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This method is suitable for researchers in toxicology, environmental health, and drug development requiring a robust and reproducible assay for biomonitoring of Thiabendazole exposure.

Introduction

Thiabendazole (TBZ) is a benzimidazole (B57391) fungicide and parasiticide with broad applications in agriculture for pre- and post-harvest treatment of fruits and vegetables, and in veterinary medicine to control internal parasites.[1][2][3] Human exposure can occur through dietary intake of residues on treated produce or through occupational contact in agricultural settings.[1][2] Toxicological studies have reported various adverse effects in mammals, making the assessment of human exposure levels a significant concern for public health.[1][2]

Following administration, TBZ is rapidly metabolized in the body, primarily through hydroxylation of the benzimidazole ring to form this compound (5-OH-TBZ).[3] This metabolite is then conjugated with glucuronic acid or sulfate (B86663) and excreted in the urine.[1][2][3] Therefore, the quantification of total 5-OH-TBZ (free and conjugated forms) in urine provides an accurate measure of systemic exposure to TBZ.[1][2]

This application note details a highly sensitive LC/MS/MS method for the determination of 5-OH-TBZ in human urine. The protocol includes a crucial enzymatic hydrolysis step to cleave the glucuronide and sulfate conjugates, ensuring the measurement of the total metabolite concentration.[1][2] A subsequent solid-phase extraction (SPE) procedure effectively removes matrix interferences and enriches the analyte, leading to improved sensitivity and accuracy.[1][2]

Experimental

Materials and Reagents

-

This compound (5-OH-TBZ) analytical standard

-

This compound-d3 (or other suitable stable isotope-labeled internal standard)

-

β-Glucuronidase/Arylsulfatase from Helix pomatia

-

Formic Acid

-

Methanol (B129727) (LC/MS grade)

-

Acetonitrile (LC/MS grade)

-

Water (LC/MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Sample Preparation

The sample preparation workflow is designed to deconjugate the metabolites and then isolate the analyte of interest from the complex urine matrix.

Caption: Experimental workflow for urine sample preparation.

Protocol:

-

Sample Aliquoting: Pipette 1.0 mL of urine into a polypropylene (B1209903) tube.

-

Internal Standard Addition: Add the internal standard (e.g., 5-OH-TBZ-d3) to each sample, calibrator, and quality control sample to a final concentration of approximately 5 ng/mL.

-

Hydrolysis:

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the hydrolyzed urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar interferences.

-

Elution: Elute the 5-OH-TBZ and internal standard with 1 mL of a solution of 5% ammonium hydroxide (B78521) in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

-

LC/MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: LC Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | See Table 2 |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

Table 3: MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions and Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 5-OH-TBZ (Quantifier) | 218.0 | 191.2 | 100 | 36 |

| 5-OH-TBZ (Qualifier) | 218.0 | 147.1 | 100 | 40 |

| 5-OH-TBZ-d3 (IS) | 221.0 | 194.0 | 100 | 36 |

Note: Collision energies and other MS parameters should be optimized for the specific instrument being used.

Results and Discussion

Method Performance and Validation

The described method demonstrates excellent performance for the quantification of 5-OH-TBZ in urine.[1][2] Key validation parameters are summarized below.

Table 5: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 ng/mL[1][2] |

| Limit of Quantification (LOQ) | 0.13 ng/mL[1][2] |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | Minimal due to effective SPE cleanup and use of a stable isotope-labeled internal standard. |

The use of a stable isotope-labeled internal standard is crucial for correcting for any variability in sample preparation and potential matrix effects, which can be significant in urine samples.[4][5][6] The two MRM transitions for 5-OH-TBZ provide a high degree of selectivity and confidence in the identification of the analyte.

Metabolic Pathway

Thiabendazole undergoes Phase I metabolism, primarily hydroxylation, followed by Phase II conjugation before excretion. Understanding this pathway is key to designing an effective biomonitoring method that accounts for all major metabolites.

Caption: Metabolic pathway of Thiabendazole in humans.

Conclusion

The LC/MS/MS method presented provides a reliable, sensitive, and specific protocol for the quantification of this compound in human urine. The combination of enzymatic hydrolysis, solid-phase extraction, and stable isotope dilution mass spectrometry ensures high-quality data suitable for human biomonitoring studies. This application note serves as a comprehensive guide for researchers and scientists in the fields of toxicology, drug development, and environmental health.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of this compound in human urine as a biomarker of exposure to thiabendazole using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-Based Analysis of 5-Hydroxythiabendazole in Food Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction